6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 1133058-06-6
VCID: VC3429864
InChI: InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H
SMILES: B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Molecular Formula: C24H18BNO2
Molecular Weight: 363.2 g/mol

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid

CAS No.: 1133058-06-6

Cat. No.: VC3429864

Molecular Formula: C24H18BNO2

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid - 1133058-06-6

Specification

CAS No. 1133058-06-6
Molecular Formula C24H18BNO2
Molecular Weight 363.2 g/mol
IUPAC Name (6,9-diphenylcarbazol-3-yl)boronic acid
Standard InChI InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H
Standard InChI Key AIDQRXUWQFRMAQ-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O

Introduction

Structural and Physical Properties

The compound’s structure includes a carbazole moiety (a fused indole-benzene system) with phenyl substituents at positions 6 and 9. The boronic acid group is attached at position 3, enabling participation in cross-coupling reactions . Key physical properties include:

PropertyValueSource
Molecular Weight363.22 g/mol
AppearanceWhite to off-white powder
SolubilityChloroform, toluene, dichloromethane; insoluble in water
Melting Point267–269°C
Storage ConditionsInert atmosphere, 2–8°C

The boronic acid group’s acidity (pKa4.8\text{p}K_a \approx 4.8) allows for selective deprotonation under basic conditions, a critical feature for Suzuki-Miyaura couplings .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves:

  • Carbazole Core Construction: Starting from 9H-carbazole, phenyl groups are introduced via Ullmann coupling or palladium-catalyzed reactions .

  • Boronic Acid Functionalization: Bromination at position 3 followed by lithium-halogen exchange and boronation .

A representative synthesis from literature :

  • Reagents: (9-phenyl-9H-carbazol-3-yl)boronic acid, aryl halide, Pd(PPh₃)₄.

  • Conditions: THF/water, Na₂CO₃, 80°C.

  • Yield: 85.3% for 4-(9-phenyl-9H-carbazol-3-yl)benzaldehyde intermediates .

Key Challenges

  • Steric Hindrance: Bulky phenyl groups at positions 6 and 9 may reduce reaction rates in cross-couplings .

  • Side Reactions: Competing protodeboronation in acidic or protic solvents .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid is a precursor for hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. Its carbazole core provides:

  • High Hole Mobility: Enables efficient charge transport .

  • Thermal Stability: Survives processing temperatures up to 200°C .

Case Study:
In a study by De Gruyter, biscarbazole derivatives synthesized via Suzuki-Miyaura coupling exhibited emissions in the green and yellow-red regions, attributed to π-π* transitions .

Organic Photovoltaics (OPVs)

The compound’s electron-deficient boronic acid group enhances compatibility with donor-acceptor systems, improving power conversion efficiency (PCE) .

Pharmaceutical and Biomedical Applications

Fluorescent Probes

The carbazole moiety’s fluorescence properties (λem450nm\lambda_{\text{em}} \approx 450 \, \text{nm}) make it suitable for cellular imaging .

HazardPrecautionSource
Skin/IrritationAvoid contact; wear gloves
Eye IrritationUse goggles; rinse with water
InhalationUse in well-ventilated areas

GHS Pictograms: GHS07\text{GHS07} (Warning) for skin and eye irritation .

SupplierQuantityPrice (USD)Purity
BLD Pharmatech250 mg$14.9095%
Aladdin Scientific250 mg$14.9095%
Ambeed, Inc.250 mgInquiry-based95%

Lead Time: 8–12 weeks due to sourcing challenges .

Research Case Studies

Photophysical Properties

In a study by Monatshefte für Chemie, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives with electron-withdrawing groups (e.g., nitro) exhibited red-shifted emissions (λem=585nm\lambda_{\text{em}} = 585 \, \text{nm}) .

OLED Material Optimization

Biscarbazole derivatives synthesized via Suzuki-Miyaura coupling achieved yields up to 81.6% and demonstrated broad emission spectra, suitable for white OLEDs .

Future Directions

  • Functional Material Development: Exploring hybrid materials with perovskites or graphene for enhanced optoelectronic performance .

  • Biological Targeting: Designing boronic acid-based probes for specific biomarkers .

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